molecular formula C8H5Cl3O B3319762 2-Chloro-1-(3,5-dichlorophenyl)ethanone CAS No. 116865-83-9

2-Chloro-1-(3,5-dichlorophenyl)ethanone

Cat. No.: B3319762
CAS No.: 116865-83-9
M. Wt: 223.5 g/mol
InChI Key: AWVYVDZUZAHYEJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of three chlorine atoms, which contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dichlorophenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 1-(3,5-dichlorophenyl)ethanone using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the use of biocatalytic approaches, where specific enzymes are employed to catalyze the reduction of this compound to its corresponding alcohol . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3,5-dichlorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three chlorine atoms enhances its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-chloro-1-(3,5-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVYVDZUZAHYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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